N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

Description

The exact mass of the compound Boc-N-methyl-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(tert-Butoxycarbonyl)-N-methyl-D-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(tert-Butoxycarbonyl)-N-methyl-D-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

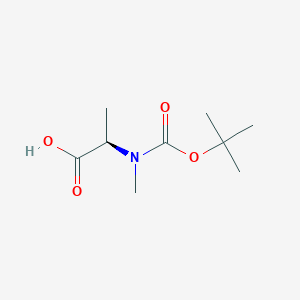

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583400 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19914-38-6 | |

| Record name | N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)methylamino]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine chemical properties

Starting Data Collection

I've initiated comprehensive searches to gather crucial chemical and physical properties of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. I am focusing on its structure, molecular weight, melting point, and boiling point to build a foundational understanding.

Broadening Research Scope

I'm expanding my data collection to include solubility and spectroscopic data for N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. My research now encompasses synthesis details, the roles of the Boc group and N-methylation, and its applications in peptide synthesis and drug discovery. I'm also actively gathering safety and handling guidelines for the compound.

Analyzing Property Details

I am now focusing on gathering more granular information. I'm actively collecting data on its solubility and spectroscopic behaviors, while also delving into the specifics of its synthesis and reactivity. My goal is to create a detailed technical guide, so I am incorporating illustrative diagrams and a step-by-step protocol. I'm also ensuring a thorough safety and handling section.

Boc-N-Me-D-Ala-OH physical characteristics

Starting Data Collection

I've started gathering data on the physical characteristics of Boc-N-Me-D-Ala-OH. My initial focus is on molecular weight, melting point, solubility, and optical rotation, which I'm currently sourcing through a series of focused Google searches. This should provide a good baseline.

Refining Data Gathering

I'm now expanding my data collection to include information on the compound's appearance and stability. Simultaneously, I'm seeking experimental protocols to determine the physical characteristics. I am prioritizing reliable chemical supplier and scientific database sources. I'm also planning the structure of the in-depth technical guide. I will start with an introduction and then summarize the physical characteristics in a detailed table with citations.

Prioritizing Search Refinement

My current focus is on refining the Google search strategies to ensure that I gather data on molecular weight, melting point, solubility, optical rotation, appearance, and stability, all of which I'm prioritizing from reputable sources. I'm also actively searching for experimental protocols to determine these characteristics and structure the technical guide. My priority is to create a detailed table summarizing its physical characteristics with citations. This will be followed by experimental protocols, DOT graph, and a flowchart.

Introduction: The Strategic Importance of a Modified Amino Acid

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-N-methyl-D-alanine (CAS 19914-38-6)

In the landscape of peptide chemistry and pharmaceutical development, N-(tert-Butoxycarbonyl)-N-methyl-D-alanine stands out as a pivotal building block. This synthetic amino acid derivative, commonly referred to as Boc-N-Me-D-Ala-OH, is engineered with two key modifications that impart unique and highly desirable properties for the synthesis of advanced therapeutic peptides. The N-methyl group introduces conformational rigidity and enhances metabolic stability, while the acid-labile tert-butoxycarbonyl (Boc) group provides robust protection of the amine during peptide chain elongation.[1][2][3]

The incorporation of N-methylated amino acids into a peptide backbone is a well-established strategy to improve pharmacokinetic properties.[3] N-methylation removes the amide proton, thus eliminating a hydrogen bond donor site. This modification can disrupt the formation of secondary structures like β-sheets, which often contribute to peptide aggregation and poor solubility.[2][4] Furthermore, the steric bulk of the methyl group can shield the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide drug.[2] This guide provides an in-depth examination of the synthesis, properties, and applications of Boc-N-Me-D-Ala-OH for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Characteristics

Boc-N-Me-D-Ala-OH is a white crystalline powder characterized by its specific stereochemistry and the presence of the Boc protecting group.[5][6][7] Its identity and purity are critical for successful application, particularly in the synthesis of chiral drug candidates where enantiomeric purity is paramount.[8]

| Property | Value | References |

| CAS Number | 19914-38-6 | [1][5][6][9] |

| Molecular Formula | C₉H₁₇NO₄ | [1][5][9] |

| Molecular Weight | 203.24 g/mol | [5][6][9] |

| IUPAC Name | (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [9] |

| Synonyms | Boc-N-Me-D-Ala-OH, N-Boc-N-methyl-D-alanine | [1][5][6][9] |

| Appearance | White to off-white crystalline powder | [5][6][7] |

| Melting Point | 78-94 °C (range varies by source) | [1][6] |

| Optical Rotation | [α]²⁰/D = +29.0 to +31.0° (c=1, ethanol) | [6] |

| Purity | ≥98% (typically by HPLC, GC, or Titration) | [1][6][7] |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMF | [6][7][10] |

| Storage | 0-8°C, in a cool, dark, and dry place | [1] |

Synthesis and Quality Control

The synthesis of N-methylated amino acids requires a strategic approach to ensure selective methylation of the amine without affecting the carboxylic acid moiety and, crucially, without causing racemization.[2][11] A prevalent and effective method involves the N-methylation of the corresponding N-protected amino acid.[2][12]

Caption: General workflow for the synthesis of Boc-N-Me-D-Ala-OH.

Detailed Synthesis Protocol

This protocol describes a common lab-scale synthesis adapted from principles of N-alkylation of Boc-protected amino acids.[2][12]

Part A: N-Boc Protection of D-Alanine

-

Reaction Setup: Suspend D-Alanine in a 1:1 mixture of dioxane and water. Cool the mixture to 0°C in an ice bath.

-

Basification: Add sodium hydroxide (NaOH) solution to adjust the pH to ~10-11, ensuring the D-alanine dissolves.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while vigorously stirring and maintaining the temperature below 10°C. The base is crucial for reacting with the liberated tert-butyl carbonate.[13][14]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the starting material by TLC.

-

Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0°C and carefully acidify with a cold, dilute acid (e.g., 1M HCl or KHSO₄) to a pH of ~2-3. The product, Boc-D-alanine, will precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-D-alanine as a solid.

Part B: N-Methylation of Boc-D-Alanine

-

Reaction Setup: Dissolve the Boc-D-alanine from Part A in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates both the carboxylic acid and the N-H of the carbamate, forming their respective sodium salts.[2][12] The formation of the sodium carboxylate is thought to protect it from reacting with the methylating agent.[12]

-

Methylation: After hydrogen evolution ceases, add methyl iodide (CH₃I) dropwise. Allow the reaction to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by slowly adding water or methanol at 0°C to destroy any excess NaH.

-

Workup and Isolation: Acidify the mixture with dilute acid and extract the product into an organic solvent. Wash the organic layer, dry it, and concentrate it to yield the crude Boc-N-Me-D-Ala-OH.

-

Purification: Purify the crude product by recrystallization or flash column chromatography to achieve high purity (≥98%).

Quality Control: A Self-Validating System

-

Purity Assessment: Final product purity should be confirmed using High-Performance Liquid Chromatography (HPLC) and should meet or exceed 98%.[1][6]

-

Structural Confirmation: The identity of the compound must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm), the N-methyl group (a singlet around 2.8-2.9 ppm), and the alanine backbone protons.[6][15]

-

Chiral Integrity: The specific rotation must be measured and compared against reference values to confirm that the D-configuration has been maintained and no significant racemization occurred during synthesis.[6][8]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-N-Me-D-Ala-OH is as a building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS).[1][16][17] The Boc group serves as a temporary protecting group for the N-terminus, which is cleaved at each cycle to allow for the addition of the next amino acid.

Caption: Workflow for incorporating Boc-N-Me-D-Ala-OH in SPPS.

Protocol: Boc Deprotection and Coupling in SPPS

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][17][18]

-

Mechanism Insight: The acid protonates the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and carbon dioxide. The peptide's N-terminus is left as a TFA salt.[19][20]

-

Procedure: The peptide-resin is treated with the TFA/DCM solution for approximately 20-30 minutes, followed by washing with DCM.[17]

-

-

Neutralization: The protonated N-terminus (TFA salt) is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), in DCM or DMF to generate the free amine required for the subsequent coupling step.[4] This is followed by a wash step.

-

Coupling: The Boc-N-Me-D-Ala-OH is pre-activated with a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin-bound peptide. The free N-terminus of the peptide attacks the activated carboxyl group of the incoming amino acid derivative to form a new peptide bond. The reaction is typically carried out in a solvent like DMF or NMP.

-

Capping (Optional): After coupling, a capping step with acetic anhydride may be performed to block any unreacted amino groups, preventing the formation of deletion sequences.

Advanced Applications and Research Context

Beyond its role as a standard building block, the unique properties of Boc-N-Me-D-Ala-OH make it valuable in several advanced research areas:

-

Drug Development: It is used to create peptide analogs with improved potency, selectivity, and metabolic stability.[1][16] The D-configuration itself provides resistance to degradation by many endogenous proteases, a benefit that is compounded by N-methylation.

-

Biotechnology: The compound is employed in the synthesis of modified proteins and enzymes for diagnostic and therapeutic applications.[1][16]

-

Neuroscience Research: Due to its structural similarity to endogenous amino acids, it is used in studies of neurotransmitter systems to probe receptor interactions and signaling pathways.[1][16]

-

Structure-Activity Relationship (SAR) Studies: It serves as an excellent tool for exploring SAR in drug design. By systematically replacing a standard amino acid with its N-methylated D-isomer, researchers can elucidate the role of specific hydrogen bonds and stereochemistry in biological activity.[1]

Safety, Handling, and Storage

As a laboratory chemical, Boc-N-Me-D-Ala-OH should be handled with appropriate care. While specific GHS classification is not consistently reported, related Boc-amino acids are often listed as causing skin and eye irritation.[21][22]

| Safety & Handling Aspect | Recommendation | References |

| Personal Protective Equipment | Wear protective gloves, safety glasses, and a lab coat. | [22][23] |

| Ventilation | Use in a well-ventilated area or under a chemical fume hood. | [22][23] |

| Inhalation | Avoid breathing dust. If inhaled, move to fresh air. | [5][22] |

| Skin/Eye Contact | In case of contact, wash skin thoroughly with soap and water; rinse eyes cautiously with water for several minutes. | [22][23] |

| Storage | Store in a tightly sealed container in a cool (0-8°C), dry, and dark place. | [1] |

| Incompatibilities | Strong oxidizing agents and strong acids (other than for deprotection). | [22] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [22] |

Conclusion

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine is more than just a protected amino acid; it is a strategic tool for medicinal chemists and peptide scientists. Its dual features—the stability-enhancing N-methyl group and the synthetically versatile Boc group—provide a reliable means to construct peptides with superior therapeutic potential. A thorough understanding of its synthesis, purification, and application, as detailed in this guide, is essential for leveraging its full potential in the rational design of next-generation peptide-based drugs and biochemical probes.

References

-

BOC-D-alanine | C8H15NO4 | CID 637606. PubChem, NIH. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. PubChem, NIH. [Link]

-

Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, ACS Publications. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

-

Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis. ResearchGate. [Link]

-

New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. PubMed. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

-

Synthesis of N-Alkyl Amino Acids. Monash University Research Repository. [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

-

Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene. ResearchGate. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Deprotection of different N-Boc-compounds. ResearchGate. [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Vilnius University. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Boc-L-Amino Acids for Peptide Synthesis. AAPPTec. [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

-

Boc-N-methyl-D-alanine CAS NO.19914-38-6. SICHUAN TONGSHENG AMINOACID CO.LTD. [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchmgt.monash.edu [researchmgt.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | 19914-38-6 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Boc-N-methyl-D-alanine, CasNo.19914-38-6 SICHUAN TONGSHENG AMINOACID CO.LTD China (Mainland) [aminoacidcc.lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-(tert-Butoxycarbonyl)-N-methyl-D-alanine | C9H17NO4 | CID 16211306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 19914-38-6: BOC-N-methyl-D-alanine | CymitQuimica [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. jk-sci.com [jk-sci.com]

- 17. chempep.com [chempep.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. researchgate.net [researchgate.net]

- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 21. BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

Solubility of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine in organic solvents

An In-Depth Technical Guide to the Solubility of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine in Organic Solvents

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine (Boc-N-Me-D-Ala-OH), a critical building block in modern peptide synthesis and drug development. In the absence of extensive published data for this specific derivative, this document synthesizes foundational chemical principles with experimental data from structurally analogous compounds to provide a robust predictive framework. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in their own laboratory settings. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in various organic media to enable process optimization, reaction design, and formulation development.

Introduction: The Significance of Boc-N-Me-D-Ala-OH

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine is a non-canonical, protected amino acid. Its structure is unique for two key reasons: the N-methylation and the D-configuration. N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability, increase cell permeability, and modulate the conformational properties of peptides, often leading to improved oral bioavailability and therapeutic efficacy. The D-configuration provides resistance to enzymatic degradation by proteases, prolonging the in-vivo half-life of a peptide therapeutic.

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality. Its stability in many reaction conditions and its clean, acid-labile deprotection make it essential for stepwise peptide synthesis. Understanding the solubility of Boc-N-Me-D-Ala-OH is therefore a paramount concern for process chemists. Poor solubility can lead to challenges in reaction kinetics, purification, and handling, directly impacting process efficiency, yield, and scalability. This guide elucidates the factors governing its solubility and provides the tools to quantify it.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, but a deeper look at the molecule's specific structural features provides a more nuanced prediction.

Key Molecular Properties of Boc-N-Me-D-Ala-OH:

-

Molecular Weight: 217.26 g/mol

-

Lipophilicity (XLogP3): 1.5

-

Hydrogen Bond Donor Count: 1 (from the carboxylic acid -OH)

-

Hydrogen Bond Acceptor Count: 4 (from the two carbonyl oxygens and the carboxylic acid oxygen)

-

Structure: The molecule possesses a large, nonpolar, and sterically bulky tert-butyl group, which shields the polar N-H bond found in non-methylated amino acids. The primary polar and hydrogen-bonding site is the carboxylic acid moiety.

Predicted Solubility Behavior:

Based on these features, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc) are expected to be excellent choices. Their ability to accept hydrogen bonds and their moderate polarity can effectively solvate both the nonpolar Boc group and the polar carboxylic acid.

-

Good Solubility in Alcohols: Methanol, ethanol, and isopropanol should readily dissolve the compound. Their ability to act as both hydrogen bond donors and acceptors allows for strong interactions with the carboxylic acid group.

-

Moderate to Low Solubility in Nonpolar Solvents: Solvents like hexane and toluene are predicted to be poor solvents. While they can interact with the tert-butyl group, they cannot effectively solvate the highly polar carboxylic acid, leading to low solubility.

-

The N-Methylation Effect: Compared to its non-methylated counterpart, Boc-D-alanine, the N-methylation in Boc-N-Me-D-Ala-OH removes a hydrogen bond donor site (the N-H bond). This disruption of potential crystal lattice packing and intermolecular hydrogen bonding in the solid state often leads to a lower melting point and, frequently, an increase in solubility in a wide range of organic solvents.

Reference Data: Solubility of the Analogous Boc-D-Alanine

Table 1: Experimental Solubility of Boc-D-Alanine at 298.15 K (25 °C)

| Solvent | Molar Fraction (x10^3) | Solubility ( g/100g solvent) |

|---|---|---|

| Methanol | 179.86 | 55.48 |

| Ethanol | 108.91 | 42.48 |

| Isopropanol | 55.33 | 29.35 |

| Acetonitrile | 37.89 | 16.51 |

| Ethyl Acetate | 26.55 | 13.91 |

| n-Hexane | 0.04 | 0.03 |

Data synthesized from Yine, R., et al. (2021).

This data strongly supports the predicted trends. As expected, solubility is high in alcohols and decreases with polarity, being practically negligible in a nonpolar alkane like n-hexane. It is reasonable to hypothesize that the solubility of Boc-N-Me-D-Ala-OH will follow a similar pattern, likely with enhanced solubility across the board due to the N-methylation effect.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique. This protocol outlines the steps for its successful execution.

Objective: To determine the saturation solubility of Boc-N-Me-D-Ala-OH in a selected organic solvent at a constant temperature.

Materials & Equipment:

-

Boc-N-Me-D-Ala-OH (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of Boc-N-Me-D-Ala-OH in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range. A minimum of five concentration levels is recommended.

-

-

HPLC Method Development:

-

Develop a simple isocratic HPLC method capable of resolving the Boc-N-Me-D-Ala-OH peak from any potential impurities.

-

Example Conditions: C18 column, mobile phase of Acetonitrile:Water with 0.1% TFA, UV detection at ~210 nm.

-

Run the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

-

-

Equilibration:

-

Add an excess amount of solid Boc-N-Me-D-Ala-OH to a known volume or mass of the test solvent in a sealed vial. "Excess" means enough solid remains undissolved at equilibrium.

-

Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24-48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, 36 hours) until the concentration remains constant.

-

-

Sample Preparation & Analysis:

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pipette.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with the mobile phase to bring its concentration within the range of the HPLC calibration curve. A precise dilution factor is critical.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the saturated solution.

-

Express the final solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Visual Workflow: Isothermal Equilibrium Method

Caption: Interplay between solute and solvent properties determining solubility.

Conclusion

While a definitive, published solubility dataset for N-(tert-Butoxycarbonyl)-N-methyl-D-alanine remains elusive, a robust scientific forecast can be made. Its structural characteristics—a large nonpolar domain coupled with a single, potent hydrogen-bonding group—predict high solubility in polar aprotic solvents (DCM, EtOAc) and alcohols (MeOH, EtOH), with poor solubility in nonpolar media (hexanes). The presence of N-methylation likely enhances its solubility relative to its non-methylated analog, Boc-D-alanine, for which reliable data is available. For process development and optimization, it is imperative that researchers generate their own precise data. The detailed isothermal equilibrium protocol provided in this guide offers a validated, reliable pathway to achieving this, ensuring that subsequent chemical processes are built upon a solid quantitative foundation.

References

-

PubChem (National Center for Biotechnology Information). (n.d.). N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. PubChem Compound Summary for CID 139031. Retrieved from [Link]

-

Yine, R., Wang, J., Liu, Y., & Zhang, Z. (2021). Measurement and Correlation of the Solubility of Boc-d-Alanine in Six Organic Solvents and Its Application in the Crystallization Separation of Boc-d/l-Alanine. Journal of Chemical & Engineering Data, 66(3), 1476–1484. Available at: [Link]

Storage and handling of Boc-N-Me-D-Ala-OH

Initiating Data Collection

I'm now starting to gather information on Boc-N-Me-D-Ala-OH. I'm focusing on its chemical properties, stability, and ideal storage conditions through Google searches. I'll also be looking into established handling protocols, safety data, and typical uses of this compound in peptide synthesis as a second step.

Analyzing Data Acquisition

I've expanded my search to include solubility and potential incompatibilities for Boc-N-Me-D-Ala-OH. Simultaneously, I'm identifying reputable sources such as supplier data sheets and peer-reviewed articles to ensure the guide's accuracy. I'm also preparing to structure the guide itself.

Structuring the Guide Content

I am now structuring the guide. I'm prioritizing optimal storage and handling procedures, including PPE and spill management. Solution preparation and quality control protocols are also getting attention. I plan to use tables for quantitative data and Graphviz diagrams to visualize processes. I'll integrate in-text citations and a comprehensive reference section too.

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine safety data sheet

Initiating Data Collection

I'm starting by meticulously searching for the Safety Data Sheet and safety data for N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. I am using synonyms and the CAS to ensure comprehensive data retrieval.

Developing Safety Protocols

I've moved on to analyzing the SDS documents. I'm extracting key safety information like hazards, first aid, fire fighting, release measures, handling, storage, exposure controls, and toxicology. I'm also searching for additional safety protocols from reliable suppliers and institutions. My goal is to structure a detailed, actionable technical guide.

Organizing Data for Guide

I'm now diving into the structuring phase. The technical guide will begin with substance identification and properties, followed by a hazard breakdown. Actionable safety protocols for handling, storage, and emergencies will be provided. I'm also planning to synthesize everything into a comprehensive guide with in-text citations and a full reference section with validated URLs.

Role of D-amino acids in peptide stability

Initiating Search Strategy

I'm starting with focused Google searches to get data on D-amino acids' impact on peptide stability. I'm focusing on their effects on enzymatic breakdown, structural features, and use in drug development.

Outlining Guide Structure

I'm now outlining the technical guide, starting with chirality's importance and the mechanisms of D-amino acids in proteolytic resistance. I plan to include experimental workflows for evaluating enhanced stability, and create Graphviz diagrams. I'm aiming for a logical flow and expert tone with in-text citations, and will finalize with a comprehensive "References" section.

Deepening Research & Planning

I'm now expanding my search to include specific protocols, like protease assays and serum stability tests, and I'm hunting for quantitative data for tables and authoritative citations. Simultaneously, I'm working to structure the guide with a focus on chirality and the mechanisms of D-amino acids, outlining experimental workflows. I'll then create diagrams to visually represent key concepts.

An In-depth Guide to Boc-Protection Strategy in Solid-Phase Peptide Synthesis

This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this foundational peptide synthesis technique. We will explore the core chemical principles, detailed workflows, inherent advantages and disadvantages, and the enduring relevance of the Boc strategy in modern peptide science.

Introduction: The Genesis of a Revolution

Solid-phase peptide synthesis, a groundbreaking innovation pioneered by R. Bruce Merrifield for which he was awarded the 1984 Nobel Prize in Chemistry, transformed the landscape of peptide science. At the heart of this revolution was the Boc protection strategy, the first widely adopted chemistry for SPPS. It established a paradigm of anchoring a C-terminal amino acid to an insoluble polymer support (the "solid phase") and elongating the peptide chain in a stepwise manner.

Core Principles and Chemical Logic

The success of Boc-SPPS hinges on the precise control of chemical reactivity through the strategic use of protecting groups. The entire process is a carefully orchestrated sequence of deprotection, activation, and coupling steps repeated for each amino acid added to the growing peptide chain.

The Key Players:

-

Solid Support: Typically a chloromethylated polystyrene-divinylbenzene copolymer known as the Merrifield resin. The first amino acid is anchored to this resin via an ester bond.

-

Nα-Protection: The Boc group, which is quantitatively removed at the start of each cycle by an acidolytic mechanism using TFA.

-

Side-Chain Protection: A variety of protecting groups, predominantly benzyl-based ethers, esters, and carbamates, are used to mask reactive side-chain functionalities. These groups are stable to the repetitive TFA treatments used for Nα-deprotection.

-

Final Cleavage: A strong acid, most commonly HF, is used in the final step to cleave the completed peptide from the resin and simultaneously remove all side-chain protecting groups.

The Boc-SPPS Synthesis Cycle

The synthesis of a peptide using Boc chemistry follows a cyclical workflow. Each cycle adds one amino acid to the growing chain and consists of three main steps: deprotection, neutralization, and coupling.

Caption: Workflow of a single amino acid addition cycle in Boc-SPPS.

Detailed Experimental Protocols

A successful synthesis requires meticulous attention to detail in each step. The following protocols are representative of standard Boc-SPPS procedures.

Protocol 1: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide, liberating the amine for the next coupling reaction.

-

Swell the Resin: Swell the peptide-resin in dichloromethane (DCM).

-

Pre-wash: Wash the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes.

-

Deprotection: Treat the resin with the deprotection solution for 20-30 minutes at room temperature. The tert-butyl group is liberated as the stable tert-butyl cation, which subsequently forms isobutylene gas.

-

Wash: Thoroughly wash the resin with DCM to remove residual TFA and byproducts.

-

Wash: Wash with isopropanol to help shrink the resin and remove any remaining reagents.

-

Wash: Finally, wash again with DCM to prepare for the neutralization step.

Protocol 2: Neutralization

After deprotection, the N-terminal amine exists as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step and must be neutralized to the free amine.

-

Swell the Resin: Swell the resin in DCM.

-

Neutralization: Treat the resin with a 5-10% solution of a hindered tertiary amine, such as N,N-diisopropylethylamine (DIEA), in DCM for 5-10 minutes. This is typically performed twice.

-

Wash: Thoroughly wash the resin with DCM to remove excess DIEA and the resulting DIEA-TFA salt.

Causality Insight: The use of a hindered base like DIEA is critical. A non-hindered base like triethylamine (TEA) can cause unwanted side reactions, including racemization and premature chain termination.

Protocol 3: Amino Acid Coupling and Monitoring

This is the crucial chain-building step where the next Boc-protected amino acid is activated and coupled to the free N-terminal amine of the peptide-resin.

-

Activation: In a separate vessel, dissolve the Boc-amino acid and an activating agent, such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), in a suitable solvent like DCM or N,N-dimethylformamide (DMF). Allow to pre-activate for 10-15 minutes. The HOBt active ester is formed, which minimizes side reactions and reduces racemization.

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours.

-

Wash: Wash the resin thoroughly with DCM and/or DMF to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

-

Monitoring (Kaiser Test): Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test.

-

Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. The coupling step should be repeated.

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming a successful coupling.

-

Self-Validating System: The Kaiser test is a classic example of a self-validating system within the protocol. It provides a qualitative, real-time checkpoint to ensure the fidelity of the synthesis at each step, preventing the accumulation of deletion sequences.

Side-Chain Protection and Final Cleavage

The choice of side-chain protecting groups is dictated by their stability to repeated TFA treatment and their lability to the final strong acid cleavage.

| Amino Acid | Side-Chain Functionality | Common Boc-SPPS Protecting Group |

| Asp, Glu | Carboxylic Acid | Benzyl ester (OBzl) |

| Lys, Orn | Amine | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Arg | Guanidinium | Tosyl (Tos) |

| His | Imidazole | Benzyloxymethyl (Bom) or Dinitrophenyl (DNP) |

| Cys | Thiol | 4-Methylbenzyl (Meb) |

| Ser, Thr | Hydroxyl | Benzyl ether (Bzl) |

| Tyr | Phenol | 2-Bromobenzyloxycarbonyl (2-Br-Z) or Benzyl ether (Bzl) |

| Trp | Indole | Formyl (For) |

The "High-Low" HF Cleavage Protocol

The final cleavage is the most hazardous and critical step in Boc-SPPS. It requires specialized equipment and expertise. Anhydrous HF is used to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously. The "High-Low" HF method is often employed to minimize side reactions.

Caption: The two-stage "Low-High" HF cleavage and deprotection workflow.

The Role of Scavengers: During cleavage, reactive carbocations (e.g., benzyl, tert-butyl) are generated. These can re-attach to and modify sensitive residues like Tryptophan, Methionine, and Tyrosine. To prevent this, "scavengers" are added to the cleavage cocktail to trap these electrophiles. Common scavengers include anisole, p-cresol, and dimethyl sulfide (DMS).

A Comparative Analysis: Boc vs. Fmoc Strategy

The choice between Boc and Fmoc chemistry depends on the specific peptide sequence, desired scale, and available laboratory infrastructure.

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |

| Side-Chain Protection | Strong acid-labile (HF) | Moderate acid-labile (TFA) |

| Resin Linkage | Strong acid-labile (HF) | Moderate acid-labile (TFA) |

| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Trifluoroacetic Acid (TFA) |

| Key Advantage | Lower cost of bulk reagents; less aggregation during synthesis of long/difficult sequences. | Milder, safer cleavage conditions; orthogonal protecting groups are more readily available. |

| Key Disadvantage | Harsh and hazardous final cleavage (HF); repeated acid treatment can degrade some sequences. | Piperidine can cause side reactions; aggregation is more common; higher cost of reagents. |

| Best Suited For | Large-scale synthesis; synthesis of thioesters; certain complex cyclic peptides. | Routine lab-scale synthesis; high-throughput synthesis; peptides with acid-sensitive modifications. |

Troubleshooting and Modern Relevance

Despite being an older technique, Boc-SPPS is far from obsolete. Its advantages in reducing peptide aggregation during the assembly of long or hydrophobic sequences are notable. This is because the peptide-resin is repeatedly protonated during the TFA deprotection step, which disrupts inter-chain hydrogen bonding that leads to aggregation.

Common Problems and Solutions:

-

Incomplete Coupling: Detected by a positive Kaiser test. Solution: Recouple with fresh reagents. For sterically hindered couplings, use a more potent activating agent like HBTU.

-

Deletion Sequences: Caused by incomplete coupling or deprotection. Solution: Introduce a "capping" step after coupling (e.g., with acetic anhydride) to permanently block any unreacted free amines from participating in subsequent cycles.

-

Side Reactions during HF Cleavage: Alkylation of sensitive residues. Solution: Use an appropriate scavenger cocktail (e.g., anisole, cresol) and optimize the cleavage time and temperature.

The robustness and cost-effectiveness of the Boc strategy ensure its continued use in industrial-scale peptide manufacturing where process optimization and raw material costs are critical factors.

References

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine synthesis from D-alanine

Initiating Research on Synthesis

I am starting my deep dive by gathering all available information. I'm focusing on finding detailed protocols, mechanistic insights, and safety data concerning the synthesis of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine from D-alanine.

Beginning Protocol Structuring

I'm now expanding my research to include optimization challenges and strategies, focusing on regioselectivity, racemization, and purification to develop tabular data, like reagent comparisons. In parallel, I am structuring the technical guide, outlining an introduction, mechanism section, detailed protocols, troubleshooting, and summary. Next, I will merge and explain the logic of procedures to draft experimental protocols.

Exploring Synthetic Strategies Now

I'm now starting a more comprehensive search for synthesis protocols. I am particularly interested in methods useful for researchers and scientists, looking for trusted sources like journals and databases. I'm focusing on regioselectivity, racemization, and purification challenges, along with data for reagent comparisons and optimizing reaction conditions. I've also outlined my technical guide.

Spectroscopic data for Boc-N-Me-D-Ala-OH (NMR, IR, Mass Spec)

Commencing Spectral Analysis

I'm starting by meticulously searching for spectroscopic data on Boc-N-Me-D-Ala-OH. The goal is to gather 1H NMR, 13C NMR, IR, and Mass Spectrometry data from reliable sources. I'm focusing on chemical supplier websites, spectral databases, and peer-reviewed literature. Once I have the data, the next phase will be the analysis for key features.

Refining Data Acquisition Strategy

I've expanded my initial search strategy to include a more comprehensive approach to data acquisition. I'm focusing on acquiring 1H NMR, 13C NMR, IR, and Mass Spec data, using more nuanced search terms to ensure I am finding the most relevant sources. I will integrate this with an initial guide to the molecule, and will start to work on a structural interpretation.

Initiating Comprehensive Search Protocols

I'm now implementing broad Google searches for spectroscopic data of Boc-N-Me-D-Ala-OH, specifically targeting 1H NMR, 13C NMR, IR, and Mass Spectrometry data from reliable sources. This includes chemical supplier websites, spectral databases, and peer-reviewed literature. I will then analyze the findings, identifying key spectral characteristics, and begin constructing a technical guide. The guide's structure is also being planned.

Theoretical properties of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

Starting Data Collection

I've started gathering data on the theoretical properties of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. My initial focus is on physicochemical properties, conformational analysis, and available spectroscopic data. I'm leveraging Google searches to build a comprehensive foundation for further analysis.

Initiating a Framework

I'm now establishing the organizational structure for the technical guide on N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. I'm focusing on molecular structure, stereochemistry, conformational preferences, and predicted reactivity, while actively synthesizing search results into a detailed narrative. Simultaneously, I'm designing Graphviz diagrams for visual clarity, and formatting quantitative data into tables.

Planning Information Structure

I'm now outlining a detailed framework. I'll start with comprehensive Google searches, focusing on physicochemical characteristics, spectroscopic data, and theoretical calculations for N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. I'll then synthesize my findings into a detailed guide. I'll include molecular structure, stereochemistry, conformational preferences, and predicted reactivity, with citations and visual aids.

Methodological & Application

Incorporating Boc-N-Me-D-Ala-OH in solid-phase peptide synthesis

Initiating Search Strategies

I'm currently focused on initiating targeted Google searches to gather information on the solid-phase peptide synthesis (SPPS) of peptides that incorporate N-methylated amino acids, specifically focusing on the Boc-N- protection strategy. My initial searches will concentrate on finding relevant literature, protocols, and any emerging trends within this specific domain. I anticipate the information gathered will inform my next steps.

Analyzing Search Findings

I've expanded my search to include the specific Boc-N-Me-D-Ala-OH. I'm focusing on coupling challenges and appropriate reagents and conditions. I'm also examining the effects of N-methylation on peptide structure. Simultaneously, I've outlined the application note's structure, starting with an introduction and then detailing SPPS challenges. The main sections will cover resin selection, deprotection, coupling, and cleavage with helpful tables and diagrams.

Refining Search Queries

I'm now refining my Google searches, specifically targeting SPPS of peptides with Boc-N-Me-D-Ala-OH. I'm focusing on challenges in coupling N-methylated amino acids, appropriate reagents, side reactions, and established protocols. I'm also examining how N-methylation impacts peptide structure and function to provide context. Simultaneously, I've started outlining the application note, with a detailed introduction and a discussion of SPPS challenges. The main body will cover resin selection, deprotection, coupling, and cleavage, complemented by tables and diagrams.

Defining Synthesis Parameters

I'm now formulating a detailed outline for the application note and starting a series of Google searches. I'll initially search for data on the solid-phase peptide synthesis (SPPS) of peptides containing N-methylated amino acids, with a particular focus on Boc-N-Me-D-Ala-OH. I'll examine coupling challenges, suitable reagents, side reactions, and established protocols. In the meantime, the application note will focus on introduction, challenges, resin selection, coupling strategies, and cleavage. I'm prioritizing visualizations.

Initiating Detailed Research

I'm now starting a detailed research phase, with a new round of Google searches focused on the Boc-SPPS of peptides with Boc-N-Me-D-Ala-OH. I'm focusing on finding the best methods for addressing coupling challenges, reagents, side reactions, and established protocols. Simultaneously, I'll be outlining the application note, with an introduction on incorporating N-methylated amino acids. I'm prioritizing the visualization elements.

Refining Research Approach

I'm now starting a more targeted search phase, prioritizing literature on Boc-N-Me-D-Ala-OH. I'll examine how N-methylation impacts peptide structure, and seek established protocols. I will address coupling challenges, including reagents, and side reactions. Concurrently, the application note will focus on challenges and protocols, including resin selection, deprotection, coupling, and cleavage. I'm focusing on visualization, and on scientific reasoning for each step in the synthesis.

Refining Protocol Details

I'm now diving deeper into the literature, aiming for specific protocol details, including reagent equivalents and reaction times, for Boc-N-Me-D-Ala-OH. I'm focusing on protocols, and aiming to find authoritative sources for mechanism and reagent advantages. I also need to find information on side reactions. I will use this information to develop detailed and trustworthy protocols. I'm also planning the visualization steps in more detail.

Application Notes & Protocols: Strategic Use of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine in Advanced Liquid-Phase Synthesis

Introduction: The Strategic Advantage of N-Methylated Amino Acids in Peptide Drug Discovery

N-methylated amino acids are critical building blocks in modern medicinal chemistry, imparting unique pharmacological properties to synthetic peptides. The incorporation of an N-methyl group on the amide backbone introduces steric hindrance that can dramatically increase metabolic stability by reducing susceptibility to enzymatic degradation. This modification also modulates the conformational flexibility of the peptide chain, often leading to enhanced receptor binding affinity and improved membrane permeability—key attributes for successful drug candidates.

N-(tert-Butoxycarbonyl)-N-methyl-D-alanine (Boc-Me-D-Ala-OH) is a particularly valuable derivative for these purposes. The D-configuration offers an additional layer of resistance to proteolysis, while the N-methyl group provides the aforementioned benefits. The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, favored for its stability under a wide range of coupling conditions and its clean, acid-labile removal. These characteristics make Boc-Me-D-Ala-OH an essential reagent for the liquid-phase synthesis of complex, sterically hindered, and pharmacologically optimized peptides.

This guide provides a comprehensive overview of the strategic application of Boc-Me-D-Ala-OH in liquid-phase synthesis, detailing not just the "how" but the "why" behind key protocol steps. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of N-methylation in their synthetic endeavors.

Core Principles: Overcoming the Challenges of N-Methylated Peptide Synthesis

The synthesis of peptides containing N-methylated amino acids presents distinct challenges compared to standard peptide synthesis. The primary hurdle is the increased steric hindrance around the secondary amine, which significantly slows down the kinetics of amide bond formation (coupling). This can lead to incomplete reactions, epimerization, and the formation of side products.

Successful incorporation of Boc-Me-D-Ala-OH requires careful consideration of several factors:

-

Coupling Reagents: Standard coupling reagents like DCC/HOBt may prove inefficient. More potent activating agents are often required to overcome the steric barrier. Urnoium/aminium-based reagents such as HBTU, HATU, and HCTU are generally more effective as they form highly reactive acyl-uronium intermediates.

-

Reaction Conditions: Extended reaction times and slightly elevated temperatures may be necessary to drive the coupling reaction to completion. However, this must be balanced against the risk of racemization, particularly of the activated amino acid.

-

Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard, but additives like dichloromethane (DCM) can sometimes be beneficial.

-

Monitoring Reaction Progress: Due to slower reaction kinetics, diligent monitoring of the reaction progress is crucial. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be employed to ensure the reaction has gone to completion before proceeding to the next step.

Experimental Protocols

Protocol 1: Liquid-Phase Coupling of Boc-Me-D-Ala-OH to a C-Terminal Amide

This protocol details the coupling of Boc-Me-D-Ala-OH to a generic peptide-amide fragment (H-Peptide-NH2) in a liquid-phase synthesis workflow.

Materials:

-

Boc-Me-D-Ala-OH

-

H-Peptide-NH2 (C-terminal amide protected peptide)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

HPLC system for reaction monitoring and purity analysis

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the H-Peptide-NH2 (1.0 eq) in anhydrous DMF.

-

Pre-activation: In a separate flask, dissolve Boc-Me-D-Ala-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for forming the highly reactive acyl-uronium intermediate.

-

Coupling Reaction: Cool the solution containing the H-Peptide-NH2 to 0 °C using an ice bath. To this solution, add the pre-activated Boc-Me-D-Ala-OH/HATU mixture, followed by the dropwise addition of DIPEA (2.5 eq). The DIPEA acts as a non-nucleophilic base to neutralize the formed hexafluorophosphate salt.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting peptide is fully consumed. Due to the steric hindrance of the N-methyl group, longer reaction times are often necessary compared to standard couplings.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x). These washes remove unreacted starting materials, coupling reagents, and base.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization: The crude product is typically purified by flash column chromatography on silica gel. The purity of the final product, Boc-Me-D-Ala-Peptide-NH2, should be confirmed by HPLC and its identity verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Causality Behind Experimental Choices:

-

HATU as the Coupling Reagent: HATU is chosen for its superior performance in coupling sterically hindered amino acids. It minimizes the risk of epimerization, a common side reaction with other potent activating agents.

-

Pre-activation: Pre-activating the carboxylic acid of Boc-Me-D-Ala-OH before adding it to the amine component ensures that the highly reactive species is readily available for nucleophilic attack, helping to drive the slow reaction forward.

-

DIPEA as the Base: DIPEA is a bulky, non-nucleophilic base, which prevents it from competing with the peptide's N-terminus as a nucleophile and minimizes side reactions.

-

Aqueous Work-up: The series of acidic and basic washes is a standard and effective method for removing the majority of the reaction byproducts and excess reagents, simplifying the subsequent purification step.

Protocol 2: Boc Deprotection of Boc-Me-D-Ala-Peptide-NH2

This protocol describes the removal of the Boc protecting group to liberate the N-terminal secondary amine for subsequent coupling reactions.

Materials:

-

Boc-Me-D-Ala-Peptide-NH2 (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Anisole or triisopropylsilane (TIS) (as a scavenger)

-

Diethyl ether (cold)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Centrifuge (optional)

Procedure:

-

Preparation: Dissolve the purified Boc-Me-D-Ala-Peptide-NH2 in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add a scavenger such as anisole or TIS (5-10% v/v). Scavengers are critical to quench the reactive tert-butyl cations generated during deprotection, preventing them from causing unwanted side reactions with sensitive amino acid residues.

-

Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add an excess of TFA (typically 25-50% v/v in DCM). The solution will often change color.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the deprotection by TLC or HPLC until the starting material is no longer detectable.

-

Isolation of the Product:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Add a large volume of cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.

-

The solid product can be collected by filtration or by centrifugation followed by decantation of the ether.

-

Wash the solid with cold diethyl ether several times to remove residual scavenger and other organic-soluble impurities.

-

-

Neutralization (Optional but Recommended): For subsequent coupling steps, the TFA salt is often neutralized. This can be done in situ in the next coupling reaction by adding a sufficient amount of base (e.g., DIPEA) or by performing a separate work-up by dissolving the salt in a suitable solvent and washing with a mild base like saturated NaHCO3 solution.

Causality Behind Experimental Choices:

-

TFA/DCM System: This is the most common and effective reagent system for Boc deprotection. TFA is a strong acid that cleaves the Boc group efficiently, while DCM is an excellent solvent for the protected peptide and the resulting salt.

-

Use of Scavengers: The tert-butyl cation formed during deprotection is a potent electrophile. Scavengers like anisole or TIS are electron-rich and readily react with this cation, preventing it from alkylating sensitive residues like tryptophan or methionine.

-

Precipitation with Diethyl Ether: The deprotected peptide, now a salt, has significantly increased polarity and is typically insoluble in non-polar solvents like diethyl ether. This allows for a simple and effective method of isolation and initial purification.

Data Presentation

Table 1: Typical Reaction Parameters and Outcomes for the Coupling of Boc-Me-D-Ala-OH

| Parameter | Condition/Value | Rationale |

| Equivalents of Boc-Me-D-Ala-OH | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion. |

| Equivalents of Coupling Reagent (HATU) | 1.2 - 1.5 eq | Stoichiometric with the amino acid to ensure full activation. |

| Equivalents of Base (DIPEA) | 2.5 - 3.0 eq | Sufficient to neutralize the HATU byproducts and the peptide salt if applicable. |

| Reaction Time | 4 - 24 hours | Highly dependent on the steric hindrance of the coupling partners. |

| Typical Crude Purity (by HPLC) | >85% | Dependent on the success of the work-up procedure. |

| Typical Isolated Yield | 70 - 90% | Post-chromatographic purification. |

Visualization of Key Workflows

Caption: Workflow for the liquid-phase synthesis cycle incorporating Boc-Me-D-Ala-OH.

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

-

Title: Solid-Phase Peptide Synthesis Source: Comprehensive Organic Synthesis II URL: [Link]

-

Title: Recent development of coupling reagents for amide bond formation Source: Arkivoc URL: [Link]

-

Title: N-Methylated Peptides: A Powerful Tool for Modulating Biological Properties Source: Molecules URL: [Link]

-

Title: The solid phase synthesis of N-methylated peptides Source: Journal of Peptide Science URL: [Link]

-

Title: A simple and efficient method for the N-methylation of amino acids and peptides Source: Tetrahedron Letters URL: [Link]

Application Notes & Protocols for the Efficient Coupling of N-Methylated Amino Acids

Introduction: Navigating the Unique Challenges of N-Methylated Amino Acids in Peptide Synthesis

N-methylated amino acids are crucial building blocks in medicinal chemistry, imparting peptides with enhanced metabolic stability, increased cell permeability, and constrained conformations that can improve target affinity and selectivity. However, the presence of a methyl group on the backbone amide nitrogen introduces significant synthetic challenges, primarily due to severe steric hindrance. This hindrance slows down the kinetics of amide bond formation, increases the propensity for side reactions, and can lead to incomplete reactions or substantial epimerization of the activated amino acid.

This guide provides a comprehensive overview of modern coupling strategies developed to overcome these hurdles. We will delve into the mechanistic rationale behind reagent selection, offer detailed, field-tested protocols, and present comparative data to empower researchers in drug discovery and peptide science to efficiently incorporate these valuable residues into their target molecules.

The Mechanistic Hurdle: Steric Hindrance and its Consequences

The core challenge in coupling an N-methylated amino acid lies in the steric clash between the N-terminal methyl group of the incoming amino acid and the bulky side chains of the reactants. This steric congestion has two primary consequences:

-

Slow Acylation Kinetics: The nucleophilic attack of the secondary amine of the N-methylated residue on the activated carboxyl group is significantly slower than for primary amines. This often leads to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide.

-

Increased Epimerization Risk: To overcome the slow kinetics, highly reactive coupling reagents are required. However, the prolonged exposure of the activated amino acid to the basic reaction environment, waiting for the slow coupling to occur, significantly increases the risk of epimerization at the α-carbon. The oxazolone or pseudo-oxazolone intermediate, which is prone to racemization, has a longer lifetime, making this a critical issue for maintaining stereochemical integrity.

Therefore, the ideal coupling protocol for N-methylated amino acids must strike a delicate balance: it must be reactive enough to drive the reaction to completion in a reasonable timeframe but not so reactive or basic that it leads to unacceptable levels of epimerization.

Diagram: The Challenge of N-Methylation

Caption: Steric hindrance from the N-methyl group slows acylation, extending the lifetime of the activated species and increasing epimerization risk.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating N-methylated amino acids. Reagents can be broadly categorized based on their activating mechanism, with phosphonium and uranium/carbene-based reagents generally showing superior performance for these challenging couplings.

Uranium/Carbene-Based Reagents: The Gold Standard

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues like HBTU and HCTU are among the most effective and widely used for hindered couplings. Their efficacy stems from the formation of a highly reactive O-acylisourea intermediate, which is then converted to an activated ester (e.g., HOAt ester) that is less prone to racemization than other intermediates.

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uranium salt that offers even higher reactivity and solubility, often succeeding where other reagents fail. Its mechanism involves the formation of a highly reactive acyl-oxy-iminium intermediate.

Mechanism of HATU-mediated Coupling

Caption: T3P activates carboxylic acids by forming a reactive mixed anhydride, with the advantage of producing water-soluble byproducts.

Comparative Analysis of Coupling Reagents

The following table summarizes the performance of leading coupling reagents for N-methylated amino acid incorporation based on reported coupling efficiencies and observed epimerization levels.

| Reagent | Activating Group | Relative Cost | Typical Efficiency (Hindered Coupling) | Epimerization Risk | Key Advantages |

| HATU | Aminium/Uronium | High | >95% | Low-Moderate | High reactivity, good solubility, well-established. |

| COMU | Aminium/Uronium | Very High | >98% | Very Low | Superior reactivity for toughest cases, high solubility. |

| PyBOP | Phosphonium | High | 90-95% | Moderate | High efficiency, but phosphorus byproducts. |

| T3P® | Phosphonic Anhydride | Moderate | >97% | Very Low | Low epimerization, water-soluble byproducts. |

| DIC/Oxyma | Carbodiimide | Low | <80% | High | Low cost, but generally insufficient for N-Me residues. |

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary for solution-phase synthesis or different scales.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for most N-methylated amino acid couplings.

Materials:

-

Fmoc-N-Me-AA-OH (4.0 eq, 0.4 mmol)

-

HATU (3.8 eq, 0.38 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (8.0 eq, 0.8 mmol)

-

Resin-bound peptide with free N-terminal amine (1.0 eq, 0.1 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Pre-activation: In a clean vessel, dissolve Fmoc-N-Me-AA-OH and HATU in a minimal volume of DMF (approx. 2 mL).

-

Add DIPEA to the solution. The solution will typically turn yellow. Allow the mixture to pre-activate for 2-5 minutes at room temperature. Causality Note: Pre-activation ensures the formation of the reactive HOAt ester before introduction to the resin, minimizing side reactions.

-

Coupling: Add the pre-activated mixture to the washed and drained resin.

-

Add enough DMF to ensure the resin is well-solvated and can be agitated freely.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, reaction time can be extended or the temperature increased to 40-50°C.

-

Monitoring: After the desired time, take a small resin sample, wash thoroughly, and perform a Kaiser test. Trustworthiness Note: The Kaiser test will be negative for the secondary amine of the newly coupled N-methyl residue. A positive test indicates incomplete coupling. Use a chloranil or isatin test to confirm the presence of the secondary amine if needed.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling for Highly Hindered Systems

This protocol is recommended when HATU fails to provide complete coupling or when minimizing epimerization is paramount.

Materials:

-

Fmoc-N-Me-AA-OH (3.0 eq, 0.3 mmol)

-

COMU (3.0 eq, 0.3 mmol)

-

DIPEA (6.0 eq, 0.6 mmol)

-

Resin-bound peptide (1.0 eq, 0.1 mmol)

-

Anhydrous DMF

Procedure:

-

Reagent Dissolution: In a reaction vessel, combine the Fmoc-N-Me-AA-OH and COMU. Add DMF (approx. 2 mL) and swirl to dissolve.

-

Activation and Coupling: Add the DIPEA to the mixture and immediately add the solution to the drained resin. Causality Note: Unlike HATU, COMU's activation is extremely rapid, and prolonged pre-activation is unnecessary and can be detrimental. The base is added last to initiate the reaction in the presence of the resin.

-

Agitate the mixture for 1-2 hours at room temperature. COMU is highly efficient, and shorter coupling times are often sufficient.

-

Monitoring: Perform a Kaiser test (which should be negative) and/or a secondary amine-specific test to confirm reaction completion.

-

Washing: Drain the vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: T3P®-Mediated Low-Epimerization Coupling

This protocol is ideal for incorporating N-methylated amino acids where the stereocenter is particularly prone to inversion.

Materials:

-

Fmoc-N-Me-AA-OH (3.0 eq, 0.3 mmol)

-

T3P® (50% solution in DMF or ethyl acetate) (3.0 eq, 0.3 mmol)

-

Pyridine or 2,4,6-Collidine (6.0 eq, 0.6 mmol)

-

Resin-bound peptide (1.0 eq, 0.1 mmol)

-

Anhydrous DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF.

-

Reagent Preparation: In a separate vessel, dissolve the Fmoc-N-Me-AA-OH in DMF. Add the base (Pyridine or Collidine). Causality Note: A non-nucleophilic base is crucial. Pyridine or collidine act as proton scavengers without interfering with the anhydride formation.

-

Activation and Coupling: Add the T3P® solution to the amino acid/base mixture and immediately transfer the combined solution to the resin.

-

Allow the coupling to proceed for 2-4 hours at room temperature.

-

Monitoring: Check for reaction completion using an appropriate test for secondary amines.

-

Washing: Drain the reaction vessel. Wash the resin with DMF (3x). The aqueous-soluble byproducts are efficiently removed during standard washing procedures.

Workflow for Protocol Selection

Caption: Decision workflow for selecting the optimal coupling protocol for N-methylated amino acids based on difficulty and epimerization risk.

Conclusion

The successful incorporation of N-methylated amino acids is an achievable goal with the appropriate selection of modern coupling reagents and optimized protocols. While HATU remains a reliable workhorse, reagents like COMU provide enhanced reactivity for the most challenging sequences. For syntheses where stereochemical purity is the absolute priority, T3P® offers a powerful and safe alternative. By understanding the mechanistic principles behind these reagents and employing the detailed protocols provided, researchers can confidently synthesize complex N-methylated peptides, unlocking new potential in their drug discovery and development programs.

References

-

Subirós-Funosas, A., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry – A European Journal, 15(37), 9394-9403. Available at: [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Carpino, L. A., et al. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Coupling Reagents. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

-

Bofill, J. M., et al. (2012). COMU as a highly efficient coupling reagent for the synthesis of hard-to-couple peptides. Tetrahedron Letters, 53(32), 4102-4105. Available at: [Link]

-

Le-Nguyen, D., et al. (2011). T3P® as a versatile coupling reagent for the synthesis of peptides of biological interest. Journal of Peptide Science, 17(5), 359-365. Available at: [Link]

HATU coupling with N-(tert-Butoxycarbonyl)-N-methyl-D-alanine

Initiating Search Strategies

I'm now starting a deep dive into HAT U coupling reactions. My primary focus is on the use of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine, so I'm setting up specific Google searches to uncover relevant data.

Gathering Detailed Information

I'm now expanding my Google searches. I'm focusing on HATU coupling, and specifically, the use of N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. I'm looking into the mechanism, potential side reactions like epimerization, common solvents, and optimal reaction conditions. I'm also hunting for established protocols from chemical suppliers and academic journals. I'll need to figure out proper purification techniques and characterization methods for the dipeptides.

Refining Search Parameters

I'm now expanding my Google searches to include specific aspects of HATU coupling with N-(tert-Butoxycarbonyl)-N-methyl-D-alanine. I'm focusing on reaction conditions: solvents, bases, and stoichiometries. I'm also looking for established protocols, purification strategies, and characterization methods for the dipeptides.

HBTU activation of Boc-N-Me-D-Ala-OH

Initiating Research on HBTU